![molecular formula C18H22FN5O2 B12352932 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile](/img/structure/B12352932.png)
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound is characterized by its unique structure, which includes a piperidine ring, a diazinane ring, and a fluorobenzonitrile group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Diazinane Ring: This is achieved through a series of condensation reactions, often involving the use of protecting groups to ensure selectivity.
Attachment of the Fluorobenzonitrile Group: This step typically involves nucleophilic substitution reactions, where a fluorobenzonitrile precursor is reacted with an appropriate nucleophile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions include N-oxides, primary amines, and substituted fluorobenzonitriles, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-chlorobenzonitrile: Similar structure but with a chlorine atom instead of fluorine.
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-bromobenzonitrile: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in various applications compared to its chlorine or bromine analogs.
特性
分子式 |
C18H22FN5O2 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile |
InChI |
InChI=1S/C18H22FN5O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20/h4-5,7,15-16H,2-3,6,8,10-11,21H2,1H3/t15-,16?/m1/s1 |
InChIキー |
PXRFGJXABJAVAW-AAFJCEBUSA-N |
異性体SMILES |
CN1C(=O)CC(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N |
正規SMILES |
CN1C(=O)CC(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Dimethoxy-3-methyl-6-((E)-nonadec-14-enyl)-[1,4]benzoquinone](/img/structure/B12352867.png)
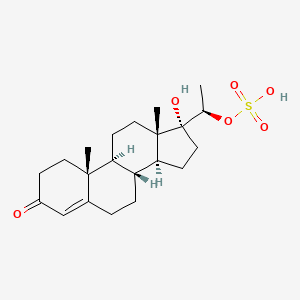
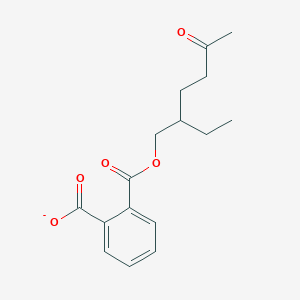
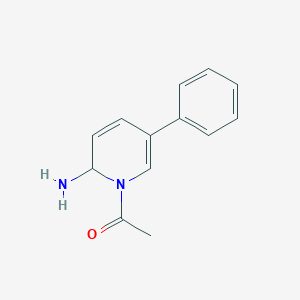

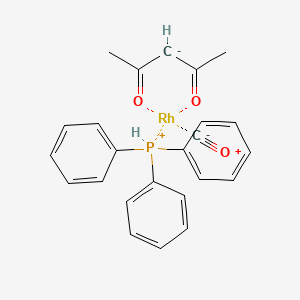
![5-(2-Chlorophenyl)-7-fluoro-8-methoxy-3-methylpyrazolo[3,4-b][1,4]benzodiazepine](/img/structure/B12352912.png)
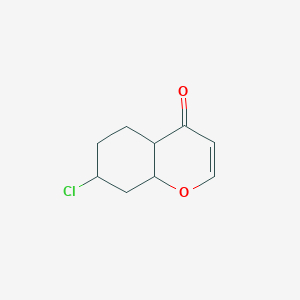

![1,4-bis[(E)-5-(3,4,5-trimethoxyphenyl)pent-4-enyl]-1,4-diazepane;hydrochloride](/img/structure/B12352921.png)
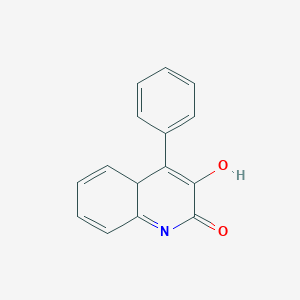

![4-[[4-fluoro-3-(4-methoxypiperidine-1-carbonyl)phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12352942.png)
![3-(1-Amino-1-methylethyl)-N-[(2R)-1,2,3,4-tetrahydro-7-oxo-1,8-naphthryridin-4-yl)oxy]-2-naphthalenyl]-5-benzamidedihydrochloride](/img/structure/B12352943.png)
